molecular formula C20H38Cl2O2 B14374663 Octadecyl dichloroacetate CAS No. 90146-86-4

Octadecyl dichloroacetate

Cat. No.: B14374663
CAS No.: 90146-86-4
M. Wt: 381.4 g/mol
InChI Key: CAKBAKTZAKECQO-UHFFFAOYSA-N
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Description

Octadecyl dichloroacetate (C20H36Cl2O2) is an ester derived from dichloroacetic acid and octadecanol. The compound features a long hydrophobic octadecyl chain (18 carbons) and a polar dichloroacetate group. However, its stability and reactivity depend on the electron-withdrawing effects of the chlorine atoms, which may enhance hydrolysis susceptibility compared to non-halogenated esters. Notably, dichloroacetate (DCA) derivatives are recognized for dual roles as environmental hazards and therapeutic agents due to their metabolic effects .

Properties

CAS No.

90146-86-4

Molecular Formula

C20H38Cl2O2

Molecular Weight

381.4 g/mol

IUPAC Name

octadecyl 2,2-dichloroacetate

InChI

InChI=1S/C20H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h19H,2-18H2,1H3

InChI Key

CAKBAKTZAKECQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl dichloroacetate can be synthesized through the esterification reaction between octadecanol and dichloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecyl dichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octadecanol and dichloroacetic acid.

    Reduction: The compound can be reduced to form octadecyl acetate and hydrochloric acid.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed

    Hydrolysis: Octadecanol and dichloroacetic acid.

    Reduction: Octadecyl acetate and hydrochloric acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Octadecyl dichloroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of octadecyl dichloroacetate involves its interaction with cellular metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of pyruvate dehydrogenase. This shift promotes oxidative phosphorylation over glycolysis, thereby altering the energy metabolism of cells . This mechanism is particularly relevant in cancer research, where the compound’s ability to reprogram cancer cell metabolism is of significant interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octadecyl Chloride (C18H37Cl)

  • Structure : A chloroalkane with a single chlorine atom attached to an octadecyl chain.
  • Properties :
    • Thermal Stability : Stable up to 300°C without forming metallic chloride films, even under friction .
    • Lubrication : Low friction coefficients in solid state but increased friction above melting point (~20°C) .

Sodium Octadecyl Sulfate (C18H37SO4Na)

  • Structure : An ionic surfactant with a sulfate head group.
  • Properties: Solubility: Highly water-soluble due to ionic nature; unaffected by ethanol concentrations up to 5% . Applications: Used in colloidal systems (e.g., titania dispersions) .
  • Key Difference: Octadecyl dichloroacetate’s non-ionic ester group may limit its surfactant efficacy compared to ionic surfactants like sodium octadecyl sulfate.

Octan-2-yl 2-Chloroacetate (C10H17ClO2)

  • Structure : Shorter-chain (8-carbon) ester with a single chlorine atom on the acetate group.
  • Properties: Hydrophobicity: Reduced compared to this compound due to shorter alkyl chain. Reactivity: Mono-chlorination likely decreases acidity and hydrolysis rates relative to dichloro-substituted analogs .

Comparative Data Table

Property This compound Octadecyl Chloride Sodium Octadecyl Sulfate Octan-2-yl 2-Chloroacetate
Molecular Formula C20H36Cl2O2 C18H37Cl C18H37SO4Na C10H17ClO2
Functional Groups Dichloroacetate ester Chloroalkane Sulfate (ionic) Mono-chloroacetate ester
Thermal Stability Likely moderate* High (stable to 300°C) N/A Moderate
Polarity Moderate (ester + Cl) Low High (ionic) Low-moderate
Applications Potential lubricant/surfactant Lubricant Colloidal stabilization Niche industrial uses
Environmental Impact Risk of DCA release Low reactivity Biodegradability varies Lower Cl content reduces hazard

*Inferred from dichloroacetate’s thermal sensitivity .

Key Research Findings

  • Lubrication Behavior : Unlike octadecyl chloride, this compound’s ester group may enhance adhesion to polar surfaces, but chlorine atoms could reduce friction similarly to halogenated paraffins .
  • Hydrolysis and Toxicity : Dichloroacetate esters may hydrolyze to release DCA, a compound linked to both environmental persistence and therapeutic activity (e.g., cancer metabolism modulation) .
  • Surfactant Performance: Non-ionic nature limits emulsifying efficiency compared to ionic surfactants like sodium octadecyl sulfate, which maintain stability across ethanol concentrations .

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